molecular formula C23H19N3O3 B11317891 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide

Cat. No.: B11317891
M. Wt: 385.4 g/mol
InChI Key: NMRWRVBPCKJQNP-UHFFFAOYSA-N
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Description

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with phenol: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.

    Acylation: The final step involves the acylation of the phenoxy intermediate with an acyl chloride to introduce the N-phenylacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide
  • 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide lies in its specific substitution pattern and the presence of both oxadiazole and phenoxyacetamide moieties. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-phenylacetamide

InChI

InChI=1S/C23H19N3O3/c1-16-9-5-6-12-18(16)23-25-22(26-29-23)19-13-7-8-14-20(19)28-15-21(27)24-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,24,27)

InChI Key

NMRWRVBPCKJQNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC=C4

Origin of Product

United States

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